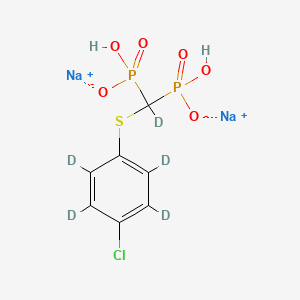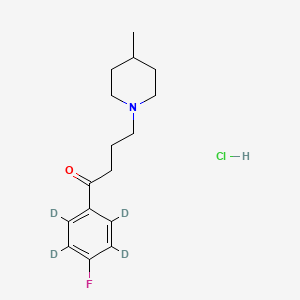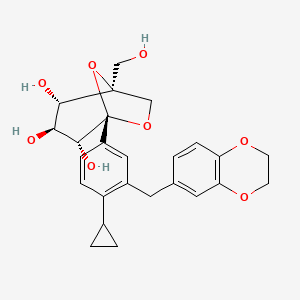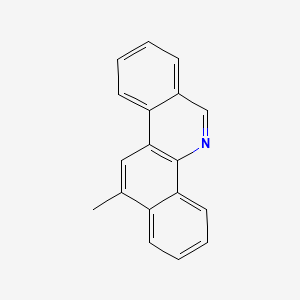
Pde4-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pde4-IN-10 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their role in modulating inflammation and have been investigated for their therapeutic potential in various inflammatory diseases. This compound, like other phosphodiesterase 4 inhibitors, works by increasing the levels of cyclic adenosine monophosphate within cells, which in turn affects various cellular functions and inflammatory responses .
Vorbereitungsmethoden
The synthesis of Pde4-IN-10 involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce high-quality this compound suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Pde4-IN-10 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into reduced forms using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Hydrolysis: Hydrolysis reactions can break down this compound into smaller fragments using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .
Wissenschaftliche Forschungsanwendungen
Pde4-IN-10 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of phosphodiesterase 4 and its effects on cyclic adenosine monophosphate levels in various chemical reactions.
Biology: In biological research, this compound is used to investigate the role of phosphodiesterase 4 in cellular signaling pathways, inflammation, and immune responses.
Medicine: this compound has potential therapeutic applications in treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease, and psoriasis. It is also being explored for its effects on neurological disorders and autoimmune diseases.
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new therapeutic agents targeting phosphodiesterase 4
Wirkmechanismus
Pde4-IN-10 exerts its effects by inhibiting the enzyme phosphodiesterase 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate to adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate within cells. This elevation in cyclic adenosine monophosphate levels leads to the activation of protein kinase A and other downstream signaling pathways, resulting in the modulation of inflammatory responses and other cellular functions .
Vergleich Mit ähnlichen Verbindungen
Pde4-IN-10 is compared with other phosphodiesterase 4 inhibitors such as roflumilast, apremilast, and crisaborole. While all these compounds share the common mechanism of inhibiting phosphodiesterase 4, this compound may have unique structural features that contribute to its specificity and potency. For example:
Crisaborole: Approved for atopic dermatitis, crisaborole inhibits phosphodiesterase 4 and reduces inflammation in the skin.
This compound’s uniqueness may lie in its specific binding affinity, selectivity, and potential therapeutic applications across a broader range of diseases .
Eigenschaften
Molekularformel |
C18H13N |
|---|---|
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
12-methylbenzo[c]phenanthridine |
InChI |
InChI=1S/C18H13N/c1-12-10-17-15-8-3-2-6-13(15)11-19-18(17)16-9-5-4-7-14(12)16/h2-11H,1H3 |
InChI-Schlüssel |
NKJQQWICZMKQMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=CC=CC=C13)N=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


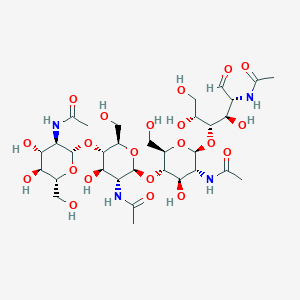
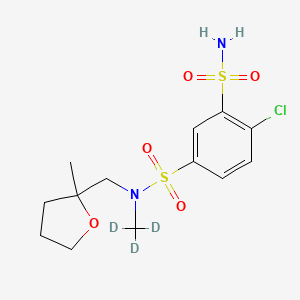
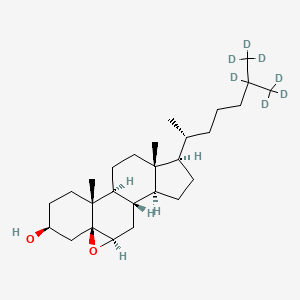
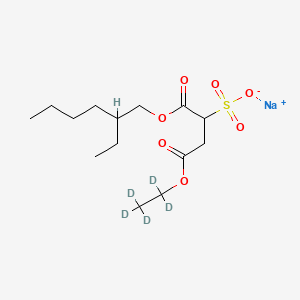
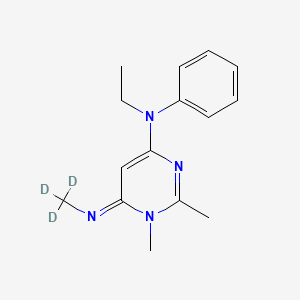

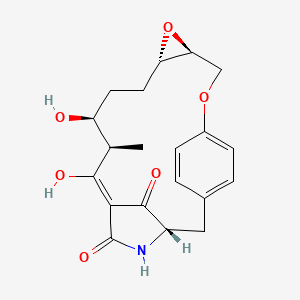
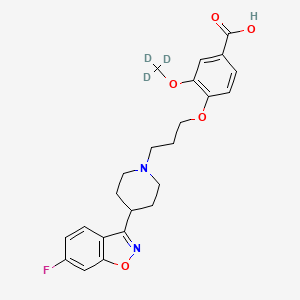

![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
